5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione
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Overview
Description
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione is a heterocyclic compound that belongs to the benzothiadiazole family This compound is characterized by the presence of a chlorine atom at the 5th position and two carbonyl groups at the 4th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions include:
Reactants: o-Phenylenediamine, thionyl chloride, pyridine
Temperature: Room temperature to 60°C
Reaction Time: 2-4 hours
Yield: Approximately 85%
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding diamine derivative.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Chlorine, bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diamine derivatives
Substitution: Halogenated and nitrated benzothiadiazole derivatives
Scientific Research Applications
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the chlorine atom and carbonyl groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine atoms at the 4th and 7th positions, used in the synthesis of conductive polymers.
Uniqueness
5-Chloro-1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione is unique due to the presence of the chlorine atom and carbonyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
75103-57-0 |
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Molecular Formula |
C6H3ClN2O2S |
Molecular Weight |
202.62 g/mol |
IUPAC Name |
5-chloro-2,1,3-benzothiadiazole-4,7-diol |
InChI |
InChI=1S/C6H3ClN2O2S/c7-2-1-3(10)4-5(6(2)11)9-12-8-4/h1,10-11H |
InChI Key |
KUPKFVDPPHXGCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1Cl)O)O |
Origin of Product |
United States |
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